3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with cellular signaling pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
- N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
3-(6-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific structural features, which confer distinct biological activities. The presence of the thiadiazole ring enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H8N4S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-3-2-4-6(10-5)7-11-8(9)13-12-7/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
PMBBZGJDZUBVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
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